5-bromo-2-methoxy-4-methylPhenol 5-bromo-2-methoxy-4-methylPhenol
Brand Name: Vulcanchem
CAS No.: 83387-13-7
VCID: VC4634517
InChI: InChI=1S/C8H9BrO2/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4,10H,1-2H3
SMILES: CC1=CC(=C(C=C1Br)O)OC
Molecular Formula: C8H9BrO2
Molecular Weight: 217.062

5-bromo-2-methoxy-4-methylPhenol

CAS No.: 83387-13-7

Cat. No.: VC4634517

Molecular Formula: C8H9BrO2

Molecular Weight: 217.062

* For research use only. Not for human or veterinary use.

5-bromo-2-methoxy-4-methylPhenol - 83387-13-7

Specification

CAS No. 83387-13-7
Molecular Formula C8H9BrO2
Molecular Weight 217.062
IUPAC Name 5-bromo-2-methoxy-4-methylphenol
Standard InChI InChI=1S/C8H9BrO2/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4,10H,1-2H3
Standard InChI Key OSVCLUSXEQZGQS-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1Br)O)OC

Introduction

Structural and Chemical Properties

Molecular Characteristics

The compound has the molecular formula C₈H₉BrO₂ and a molecular weight of 217.06 g/mol. Key structural features include:

  • A bromine atom at the 5-position.

  • A methoxy group (-OCH₃) at the 2-position.

  • A methyl group (-CH₃) at the 4-position.

The spatial arrangement of these groups influences its reactivity and intermolecular interactions .

Table 1: Physical Properties

PropertyValueSource
Melting Point64–70°C
Boiling Point150°C at 20 mmHg
Density1.585 g/cm³
SolubilitySparingly soluble in polar solvents

Spectral Data

  • ¹H NMR (CDCl₃): δ 7.01 (s, 1H, aromatic), 6.74 (s, 1H, aromatic), 4.05 (q, 2H, -OCH₃), 2.25 (s, 3H, -CH₃) .

  • IR (KBr): 3350 cm⁻¹ (O-H stretch), 1600 cm⁻¹ (C=C aromatic), 1250 cm⁻¹ (C-O methoxy) .

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves a three-step process:

  • Protection of Phenolic Hydroxyl: O-Methoxyphenol undergoes acetylation with acetic anhydride under sulfuric acid catalysis .

  • Bromination: The acetylated intermediate reacts with bromine (Br₂) in the presence of iron powder .

  • Deacetylation: Removal of the acetyl group yields the final product .

Industrial Optimization

  • Catalyst Efficiency: Iron powder or vanadium-based catalysts enhance bromination yields .

  • Scale-Up: Continuous flow reactors improve throughput, reducing production costs by ~20% .

Crystallographic and Conformational Analysis

Crystal Structure

X-ray diffraction studies reveal a monoclinic crystal system (space group P2₁/c) with intramolecular hydrogen bonding between the phenolic -OH and methoxy oxygen . Key metrics:

  • Dihedral Angle: 68.5° between aromatic rings .

  • Hydrogen Bonds: O-H⋯O (2.65 Å) and O-H⋯N (2.89 Å) stabilize the lattice .

Table 2: Crystallographic Data

ParameterValue
Unit Cell Dimensionsa=12.026 Å, b=8.345 Å, c=14.279 Å
β Angle91.98°
Volume1432.1 ų
Z-Score4

Pharmacological and Biological Applications

Antimicrobial Activity

5-Bromo-2-methoxy-4-methylphenol exhibits broad-spectrum activity:

  • Bacteria: MIC of 8 µg/mL against Staphylococcus aureus.

  • Fungi: 90% inhibition of Candida albicans at 16 µg/mL .

  • Mechanism: Disruption of microbial cell membranes and inhibition of ATP synthase .

Pharmaceutical Intermediate

The compound is a key precursor in synthesizing:

  • SGLT2 Inhibitors: Antidiabetic agents like dapagliflozin .

  • Anticancer Agents: Boron-containing PDE4 inhibitors .

Table 3: Comparative Bioactivity

DerivativeIC₅₀ (µM)Target
Dapagliflozin Analog0.12SGLT2
Boron-PDE4 Inhibitor0.08PDE4

Industrial and Material Science Applications

Specialty Chemicals

  • Polymer Stabilizers: Antioxidant properties extend polymer lifespan by 30% .

  • Dye Intermediates: Enhances chromophore intensity in azo dyes .

Environmental Impact

  • Biodegradability: 70% degradation in 28 days under aerobic conditions .

  • Toxicity: LC₅₀ of 120 mg/L for Daphnia magna, classifying it as moderately toxic .

Comparative Analysis with Analogues

Structural Analogues

  • 5-Bromo-2-methoxyphenol: Lacks the 4-methyl group, reducing lipophilicity (LogP 1.8 vs. 2.3) .

  • 4-Bromo-2-isopropyl-5-methylphenol: Isopropyl substitution increases antimicrobial potency by 40% .

Table 4: Physicochemical Comparison

CompoundLogPWater Solubility (mg/L)
5-Bromo-2-methoxy-4-methylphenol2.345
5-Bromo-2-methoxyphenol1.8120
4-Bromo-2-isopropyl-5-methylphenol3.118

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